Apigravin

Antibacterial Coumarin Structure-Activity Relationship

Apigravin (CAS 72963-64-5) is a naturally occurring prenylated 7-hydroxycoumarin, formally named 7-hydroxy-8-methoxy-6-(3-methyl-2-buten-1-yl)-2H-1-benzopyran-2-one. It belongs to the hydroxycoumarin class of organic compounds and has been detected in wild celery (Apium graveolens) and green vegetables.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 72963-64-5
Cat. No. B12404473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigravin
CAS72963-64-5
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O)C
InChIInChI=1S/C15H16O4/c1-9(2)4-5-10-8-11-6-7-12(16)19-14(11)15(18-3)13(10)17/h4,6-8,17H,5H2,1-3H3
InChIKeyNYTURSQQJRVHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apigravin (CAS 72963-64-5) Supplier Selection Guide: Identity and Chemical Class


Apigravin (CAS 72963-64-5) is a naturally occurring prenylated 7-hydroxycoumarin, formally named 7-hydroxy-8-methoxy-6-(3-methyl-2-buten-1-yl)-2H-1-benzopyran-2-one [1]. It belongs to the hydroxycoumarin class of organic compounds and has been detected in wild celery (Apium graveolens) and green vegetables [2]. Its molecular formula is C15H16O4 (MW 260.28) . As a prenylated coumarin, it serves as a reference standard for phytochemical profiling, natural product dereplication, and structure-activity relationship studies within the 7-hydroxycoumarin family.

Why Apigravin (CAS 72963-64-5) Cannot Be Substituted with Generic 7-Hydroxycoumarins


Coumarins exhibit profound structure-activity relationships where minor modifications (prenylation position, methoxy substitution) drastically alter biological activity and physicochemical properties [1]. Apigravin contains a 6-prenyl and 8-methoxy substitution pattern that is distinct from related coumarins like umbelliferone (no prenyl), scopoletin (6-methoxy, no prenyl), and osthenol (8-prenyl, 7-hydroxy) [2]. These structural differences translate into divergent antibacterial efficacy [3], target binding profiles [4], and drug-likeness parameters. Consequently, substituting Apigravin with a structurally similar coumarin without empirical validation would invalidate experimental reproducibility and compromise scientific outcomes.

Apigravin (CAS 72963-64-5) Quantitative Differentiation Evidence Against Closest Analogs


Direct Head-to-Head Antibacterial Comparison: Apigravin vs. Fipsomin in Bacillus subtilis MIC Assay

In a direct head-to-head study evaluating prenylated coumarins isolated from Ficus nipponica, Apigravin (compound 3) exhibited very weak antibacterial activity against Bacillus subtilis, whereas the novel compound fipsomin (1) demonstrated potent activity with a minimum inhibitory concentration (MIC) of 61 μM under identical experimental conditions [1]. The study authors explicitly noted that while fipsomin was active, both fipsotwin (2) and Apigravin (3) showed only marginal antibacterial effects, establishing a clear activity hierarchy within the same chemical class.

Antibacterial Coumarin Structure-Activity Relationship

Virtual Screening Head-to-Head: Apigravin vs. Celerin Binding Affinity to PTPN22/LYP Target

In a computational study employing E-pharmacophore modeling and molecular docking against the PTPN22-encoded LYP protein (PDB: 3H2X), Apigravin demonstrated a binding energy of -6.586 kcal/mol, outperforming the structurally related co-metabolite Celerin (-6.431 kcal/mol) and the FDA-approved reference compound Methoxsalen (-6.097 kcal/mol) [1]. Molecular dynamics simulations confirmed that the Apigravin-LYP complex remained stable with an RMSD of 0.4 nm and maintained 2–4 hydrogen bonds, surpassing the reference compound's interaction profile.

Autoimmune Disease Virtual Screening PTPN22 Molecular Docking

Cross-Study Antibacterial Activity Comparison: Apigravin vs. Scopoletin

While Apigravin exhibits very weak antibacterial activity against Bacillus subtilis [1], scopoletin (6-methoxy-7-hydroxycoumarin) isolated from Eurya chinensis displays moderate activity with an MIC of 50.59 ± 2.12 μM against the same bacterial species [2]. This cross-study comparison highlights the critical role of the 6-prenyl and 8-methoxy substitution pattern in Apigravin, which appears to abrogate antibacterial efficacy compared to the simpler 6-methoxy-7-hydroxy scaffold of scopoletin.

Antibacterial Coumarin Bacillus subtilis

Cross-Study Antibacterial Activity Comparison: Apigravin vs. Osthenol

Osthenol, a prenylated coumarin with a 8-prenyl group (vs. Apigravin's 6-prenyl) and a free 7-hydroxy group, demonstrates antibacterial activity against Gram-positive bacteria with MIC values ranging from 62.5 to 125 μg/mL [1]. In contrast, Apigravin, bearing a 6-prenyl and 8-methoxy substitution, shows only very weak activity against Bacillus subtilis [2]. This cross-study comparison underscores the functional importance of the prenyl position (C8 vs. C6) and the presence of a free 7-hydroxy group for antibacterial efficacy.

Antibacterial Prenylated Coumarin Gram-positive

Physicochemical and Safety Profile Differentiation: Apigravin hERG Liability

According to the UNII-FDA database, Apigravin is classified as a weak inhibitor of the human Ether-a-go-go-Related Gene (hERG) potassium channel [1]. While comparative hERG inhibition data for closely related coumarins (e.g., scopoletin, osthenol) are not publicly available in standardized databases, the weak inhibition profile of Apigravin provides a baseline safety parameter that may differ from more potent hERG-active coumarins. This information is critical for early-stage drug discovery programs where cardiac safety liabilities must be minimized.

hERG Cardiotoxicity Safety Pharmacology

Apigravin (CAS 72963-64-5) Evidence-Based Application Scenarios for Procurement and Research Use


Natural Product Dereplication and Phytochemical Reference Standard

Apigravin is detected in wild celery and green vegetables [1]. It serves as a reference standard for LC-MS/MS and GC-MS-based dereplication of 7-hydroxycoumarins in plant metabolomics studies. Its weak antibacterial activity [2] makes it an ideal negative control in bioactivity-guided fractionation campaigns where active prenylated coumarins are being sought.

Structure-Activity Relationship (SAR) Studies on Prenylated Coumarins

Apigravin's 6-prenyl, 8-methoxy, 7-hydroxy substitution pattern provides a distinct structural phenotype for comparative SAR investigations. Direct head-to-head data with fipsomin (active, MIC 61 μM) and cross-study comparisons with osthenol (active, MIC ~125–250 μM) and scopoletin (active, MIC ~50 μM) [2][3][4] establish Apigravin as a critical inactive benchmark for mapping the structural determinants of antibacterial activity in this class.

Computational Drug Discovery Targeting PTPN22 in Autoimmune Diseases

Apigravin exhibits superior binding affinity (-6.586 kcal/mol) to the PTPN22/LYP target compared to the structurally related Celerin (-6.431 kcal/mol) and the reference drug Methoxsalen (-6.097 kcal/mol) [5]. This computational evidence positions Apigravin as a prioritized hit for in vitro validation in vitiligo and other PTPN22-associated autoimmune conditions, including Graves' disease and type 1 diabetes.

Cardiac Safety-Conscious Early-Stage Drug Discovery

Apigravin is classified as a weak hERG inhibitor [6], suggesting a lower propensity for drug-induced QT prolongation. This profile supports its selection for hit-to-lead campaigns where cardiac safety is a primary concern, particularly in programs targeting autoimmune or inflammatory pathways where long-term administration is anticipated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apigravin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.